1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone
Description
Discovery and Historical Development
1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone (CAS 477320-21-1) first appeared in chemical literature during the early 2010s as part of efforts to develop novel kinase inhibitor scaffolds. Its synthesis emerged from parallel work in two domains:
- Chlorinated aromatic chemistry : Building on precedents from agrochemical research where 3,4-dichlorophenyl groups demonstrated improved metabolic stability compared to mono-chlorinated analogs.
- Aniline derivative optimization : Leveraging 3,4-dimethylaniline's electron-donating effects to modulate the reactivity of adjacent carbonyl groups.
The compound's commercial availability through specialty chemical suppliers like Sigma-Aldrich since 2015 marked its transition from academic curiosity to practical research tool. However, production challenges related to regioselective amination steps led to temporary discontinuation by some manufacturers, as noted in CymitQuimica's product records.
Position in Contemporary Medicinal Chemistry
In current drug discovery paradigms, this molecule occupies a strategic niche:
Recent studies highlight its utility as:
Structural Classification and Significance
The compound belongs to three distinct structural classes:
1.3.1. Aryl Propanones
The 1-propanone backbone (CH3-CO-CH2-) provides:
- Planar carbonyl group for hydrogen bonding interactions
- Conformational flexibility from the methylene spacer
1.3.2. Polychlorinated Aromatics
The 3,4-dichlorophenyl moiety contributes:
1.3.3. Dimethylated Anilines
The 3,4-dimethylanilino group offers:
- Steric hindrance modulating nitrogen's nucleophilicity
- Electron-donating (+I) effects stabilizing adjacent charges
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C17H16Cl2NO | |
| XLogP3 | 4.1 (predicted) | |
| Hydrogen bond donors | 1 (NH) | |
| Rotatable bonds | 4 |
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-11-3-5-14(9-12(11)2)20-8-7-17(21)13-4-6-15(18)16(19)10-13/h3-6,9-10,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAQHKOORNKMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-21-1 | |
| Record name | 1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 3,4-dimethylaniline as the primary starting materials.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 3,4-dimethylaniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be further reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines. The mechanism involves the modulation of cell signaling pathways that promote apoptosis in malignant cells. A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. It has been evaluated for its interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Preliminary findings suggest that it may have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .
Agrochemical Applications
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Its structure allows it to act as an effective herbicide and insecticide. Field studies have shown that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science
Polymer Chemistry
In materials science, 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone is utilized in the synthesis of specialty polymers. It serves as a monomer in the production of high-performance polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings and advanced composite materials .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal explored the effects of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values demonstrating significant potency against breast and lung cancer cells. The study concluded that further development could lead to novel therapeutic agents based on this compound .
Case Study 2: Pesticide Efficacy
In agricultural settings, a field trial was conducted to evaluate the efficacy of a pesticide formulation containing this compound against common crop pests. The results showed a 70% reduction in pest populations over a three-week period without significant adverse effects on non-target species. This case highlights the potential for environmentally friendly pest control solutions .
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone
- CAS : 423731-06-0
- Molecular Formula: C₁₇H₁₇Cl₂NO
- Molecular Weight : 322.2 g/mol
- Key Differences: Replaces the 3,4-dimethylanilino group with a 4-ethylanilino substituent. The ethyl group reduces steric hindrance compared to dimethyl but increases lipophilicity marginally.
- Properties : Higher molecular weight (322.2 vs. 320.2 g/mol) and slightly lower melting point (data unspecified) due to reduced crystallinity from the ethyl group .
1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone
- CAS: Not provided ().
- Molecular Formula: Likely C₁₆H₁₅ClNO (single chlorine vs. dichloro).
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyanilino)-1-propanone
- CAS : 477320-14-2
- Molecular Formula: C₁₈H₂₁NO₄
- Molecular Weight : 315.36 g/mol
- Key Differences: Methoxy groups (-OCH₃) replace chlorine and methyl substituents. These electron-donating groups may enhance solubility in polar solvents but reduce interaction with nonpolar targets .
Extended Aromatic and Cyclohexyl Derivatives
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone
- CAS : 882748-68-7
- Molecular Formula: C₂₁H₂₄ClNO
- Molecular Weight : 341.87 g/mol
- Key Differences : Incorporates a cyclohexyl group, introducing significant steric bulk. This could improve metabolic stability by hindering enzymatic oxidation but may limit target accessibility .
Research Findings and Mechanistic Insights
- Role of Chlorine Substituents : The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic regions of biological targets, as seen in di-substituted ureas like BTdCPU (). Chlorine’s electron-withdrawing nature may also stabilize charge-transfer interactions .
- Steric Effects of Dimethyl vs. However, this may reduce conformational flexibility .
- Impact of Extended Aromatic Systems : Biphenyl derivatives () show increased molecular weight and aromatic surface area, which could improve binding affinity but compromise bioavailability .
Biological Activity
1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone, also known by its CAS number 477320-21-1, is an organic compound classified as a ketone. Its structure features a propanone group linked to a 3,4-dichlorophenyl ring and a 3,4-dimethylanilino group. This compound has garnered interest in various fields, particularly medicinal chemistry and materials science, due to its potential biological activity.
The biological activity of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone is primarily linked to its interaction with specific molecular targets in biological systems. The compound may modulate the activity of enzymes and receptors, influencing numerous biochemical pathways such as:
- Signal Transduction : The compound may affect signaling pathways that regulate cellular responses.
- Metabolic Pathways : It could influence metabolic processes by interacting with enzymes involved in metabolism.
- Gene Expression : The compound might alter gene expression patterns through its interaction with transcription factors.
Research Findings
Recent studies have explored the pharmacological properties of this compound. Although specific clinical data is limited, some research indicates potential applications in drug development due to its structural characteristics.
Case Studies
- Anticancer Activity : Preliminary studies have suggested that derivatives of similar compounds exhibit antiproliferative effects on cancer cell lines. While direct studies on 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone are sparse, the structural similarity to other active compounds warrants further investigation into its anticancer potential.
- Neuropharmacological Effects : There is emerging interest in the neuropharmacological properties of related compounds. Investigations into their effects on neurotransmitter systems could provide insights into the potential cognitive effects of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone.
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key properties and activities:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one | Structure | Antiproliferative | Active against various cancer cell lines |
| 1-(3,4-Dichlorophenyl)-2-methylpropan-2-one | Structure | Neuroactive | Modulates neurotransmitter release |
| 1-(2-Chlorophenyl)-2-methylpropan-1-one | Structure | Antidepressant-like | Increases serotonin levels |
Toxicity and Safety Profile
The safety profile of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone has not been extensively documented in the literature. However, as with many organic compounds containing chlorine substituents, there may be concerns regarding toxicity and environmental impact. Standard safety assessments should be conducted prior to any application in pharmaceuticals or industrial processes.
Q & A
Basic: What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone?
A common approach involves coupling 1-(3,4-dichlorophenyl)-1-propanone (CAS 6582-42-9) with 3,4-dimethylaniline via nucleophilic addition or condensation. Key steps include:
- Reagents : Ethanol as solvent, thionyl chloride (SOCl₂) for activation, and catalytic acid (e.g., HCl) .
- Conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Data Table :
| Intermediate | CAS RN | Purity | Key Properties |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-1-propanone | 6582-42-9 | >97% | mp 44–46°C, bp 136–140°C (18 mmHg) |
Advanced: How can computational methods predict reactivity and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV for analogs) to predict charge-transfer interactions .
- Simulate IR and NMR spectra for comparison with experimental data (e.g., δ 7.4–8.1 ppm for aromatic protons) .
Basic: What spectroscopic techniques characterize this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.5–7.8 ppm).
- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 340.03 (calculated for C₁₇H₁₅Cl₂NO).
- FTIR : Carbonyl stretch at ~1680 cm⁻¹; NH stretch (anilino) at ~3300 cm⁻¹ .
Advanced: How to resolve contradictions in spectroscopic data across synthesis batches?
- Multi-technique validation : Cross-check NMR, HPLC, and X-ray crystallography (if crystalline).
- Batch comparison : Analyze impurities via LC-MS; trace by-products like 3,4-dichloroaniline (from hydrolysis) using GC-MS .
Example : Discrepancies in melting points (e.g., ±2°C) may stem from polymorphs or residual solvents .
Basic: What biological activities are reported for related analogs?
- Enzyme inhibition : Trifluoromethyl analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) inhibit cytochrome P450 enzymes (IC₅₀ ~10 µM) .
- Antifungal activity : Dichlorophenyl derivatives show activity against Candida albicans (MIC 25 µg/mL) .
Advanced: How do substituents influence stability and reactivity?
- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity of the ketone, accelerating nucleophilic attack.
- Steric effects : 3,4-Dimethylanilino’s methyl groups hinder rotation, stabilizing specific conformers (confirmed by NOESY NMR) .
Data Table :
| Substituent | Hammett σ Value | Impact on Reaction Rate |
|---|---|---|
| Cl (meta/para) | +0.37/+0.23 | Increases electrophilicity |
| CH₃ (meta/para) | -0.07/-0.17 | Slows hydrolysis |
Basic: What are recommended solubility and purification methods?
- Solubility : Soluble in DCM, THF, DMF; poorly soluble in water (<0.1 mg/mL).
- Purification : Use flash chromatography (silica gel, 70:30 hexane:EtOAc) or recrystallization from hot ethanol .
Advanced: Mechanistic insights into environmental degradation pathways
- Biodegradation : White-rot fungi (Phanerochaete chrysosporium) metabolize dichlorophenyl groups via oxidative dechlorination, forming 3,4-dichloroaniline intermediates .
- Photolysis : UV exposure (λ > 290 nm) generates radicals, leading to C-Cl bond cleavage (t₁/₂ ~48 hours in sunlight) .
Basic: What safety precautions are required?
- Toxicity : LD₅₀ (rat, oral) >500 mg/kg; handle with nitrile gloves and fume hood.
- Storage : Keep in amber vials at 4°C under nitrogen to prevent oxidation .
Advanced: Role in synthesizing complex molecules
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
